molecular formula C26H27N3O5S2 B11533502 N'-[(E)-phenylmethylidene]-1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carbohydrazide

N'-[(E)-phenylmethylidene]-1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carbohydrazide

Cat. No.: B11533502
M. Wt: 525.6 g/mol
InChI Key: DAYYRFPFQNLRJX-OVVQPSECSA-N
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Description

N’-[(E)-PHENYLMETHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrrolo[2,1-a]isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-PHENYLMETHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOHYDRAZIDE typically involves multi-step organic reactions. One common approach is the condensation of pyrrolo[2,1-a]isoquinoline derivatives with hydrazides under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-PHENYLMETHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N’-[(E)-PHENYLMETHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-PHENYLMETHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-PHENYLMETHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOHYDRAZIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H27N3O5S2

Molecular Weight

525.6 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide

InChI

InChI=1S/C26H27N3O5S2/c1-3-16-35(31,32)24-22-21-13-9-8-12-20(21)14-15-29(22)23(25(24)36(33,34)17-4-2)26(30)28-27-18-19-10-6-5-7-11-19/h5-15,18H,3-4,16-17H2,1-2H3,(H,28,30)/b27-18+

InChI Key

DAYYRFPFQNLRJX-OVVQPSECSA-N

Isomeric SMILES

CCCS(=O)(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1S(=O)(=O)CCC)C(=O)N/N=C/C4=CC=CC=C4

Canonical SMILES

CCCS(=O)(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1S(=O)(=O)CCC)C(=O)NN=CC4=CC=CC=C4

Origin of Product

United States

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